REACTION_SMILES
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[Br:8][c:9]1[cH:10][c:11]([F:19])[c:12]([N+:16](=[O:17])[O-:18])[c:13]([F:15])[cH:14]1.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[H-:1].[Na+:2].[nH:3]1[n:4][cH:5][cH:6][cH:7]1>>[n:3]1(-[c:11]2[cH:10][c:9]([Br:8])[cH:14][c:13]([F:15])[c:12]2[N+:16](=[O:17])[O-:18])[n:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c(F)cc(Br)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn[nH]c1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1c(F)cc(Br)cc1-n1cccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |